![molecular formula C15H18N6S B14988223 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B14988223.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is a complex organic compound that features both pyrrole and tetrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and tetrazole intermediates, followed by their coupling under specific conditions.
Tetrazole Synthesis: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrrole and tetrazole intermediates using a suitable linker, such as ethanamine, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole or tetrazole derivatives.
Aplicaciones Científicas De Investigación
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infections.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets. The pyrrole and tetrazole rings can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-acetylpyrrole: Similar pyrrole structure but lacks the tetrazole moiety.
1-Phenyl-1H-tetrazole: Contains the tetrazole ring but lacks the pyrrole moiety.
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is unique due to the combination of both pyrrole and tetrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C15H18N6S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H18N6S/c1-20-10-5-8-14(20)12-16-9-11-22-15-17-18-19-21(15)13-6-3-2-4-7-13/h2-8,10,16H,9,11-12H2,1H3 |
Clave InChI |
XFZHSFSODZABEV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



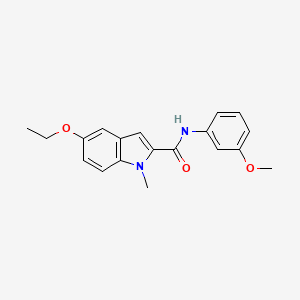
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14988155.png)
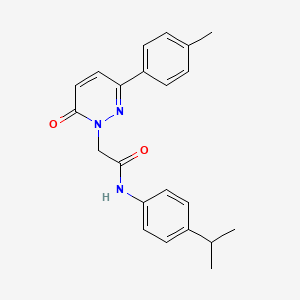

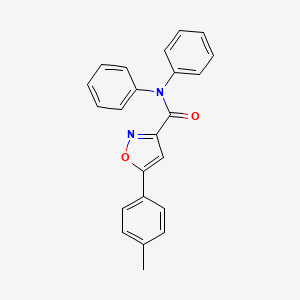
![Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14988179.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B14988191.png)
![5-[(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14988193.png)
![Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B14988201.png)
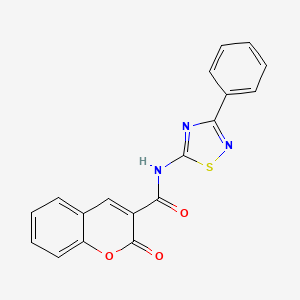
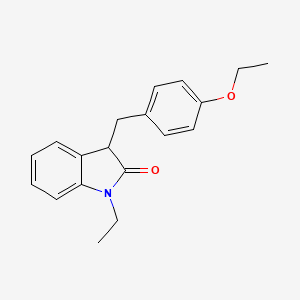
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B14988248.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14988254.png)
